molecular formula C18H14N2S2 B408976 6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole CAS No. 314768-43-9

6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole

Cat. No. B408976
CAS RN: 314768-43-9
M. Wt: 322.5g/mol
InChI Key: PKJFISPEJIPHKO-UHFFFAOYSA-N
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Description

“6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole” is a chemical compound with the molecular formula C18H14N2S2 . It has been studied for its potential pharmaceutical activities .


Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole analogs, including “6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole”, involves a series of chemical reactions . The type and size of the amine on the C-5 of the imidazo[2,1-b]thiazole ring can affect both the potency and selectivity of the resulting compounds .


Molecular Structure Analysis

The molecular structure of “6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole” is characterized by the presence of an imidazo[2,1-b]thiazole ring, which is fused with a phenyl ring at the 6-position and a p-tolylthio group at the 5-position .


Chemical Reactions Analysis

Imidazo[2,1-b]thiazole derivatives, including “6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole”, have been found to exhibit various chemical reactions. For instance, they can act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain .

Scientific Research Applications

Antimycobacterial Applications

6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole: derivatives have been evaluated for their antimycobacterial properties against a panel of nontuberculous mycobacteria (NTMs). This suggests potential use in developing treatments for mycobacterial infections .

Pharmacokinetic Analysis

The compound’s analogues have been subjected to in silico physicochemical and pharmacokinetic parameter predictions. This indicates its relevance in pharmacokinetic studies, which could lead to the selection of suitable analogues for further biological evaluations .

Microreactor Function

Imidazo[2,1-b]thiazole derivatives have been noted to function as microreactors, enhancing the rate and selectivity of reactions. This could imply that 6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole may be useful in catalysis or synthetic chemistry applications .

Pharmaceutical Research

The complex structure of 6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole offers promising potential in pharmaceutical research. It could be involved in the synthesis of new drugs or the study of drug interactions.

Materials Science

In materials science, this compound could be explored for its properties in creating new materials or enhancing existing ones.

Organic Synthesis

The compound’s structure suggests potential applications in organic synthesis, possibly as an intermediate or a building block for more complex molecules.

Mechanism of Action

Future Directions

Imidazo[2,1-b]thiazole derivatives, including “6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole”, have shown promise in various pharmaceutical applications, particularly as potential antiproliferative agents . Future research may focus on further exploring these properties and developing these compounds into effective therapeutic agents.

properties

IUPAC Name

5-(4-methylphenyl)sulfanyl-6-phenylimidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2S2/c1-13-7-9-15(10-8-13)22-17-16(14-5-3-2-4-6-14)19-18-20(17)11-12-21-18/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJFISPEJIPHKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(N=C3N2C=CS3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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